3,3'-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
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Overview
Description
“3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 4-hydroxy-6-methyl-2-pyridone, and 2-hydroxyethylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In the field of medicine, “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” may be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be harnessed to create materials with desirable characteristics, such as enhanced durability or specific functional properties.
Mechanism of Action
The mechanism of action of “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” include other pyridinone derivatives, such as:
- 4-hydroxy-2-methylpyridin-3-one
- 4-hydroxy-6-methyl-2-pyridone
- 3,3’-((phenylmethylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
Uniqueness
The uniqueness of “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” lies in its specific structural features, such as the presence of the 4-fluorophenyl group and the bis-pyridinone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)-[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O6/c1-13-11-17(29)20(22(31)25(13)7-9-27)19(15-3-5-16(24)6-4-15)21-18(30)12-14(2)26(8-10-28)23(21)32/h3-6,11-12,19,27-30H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSHLZUKRTZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CCO)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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